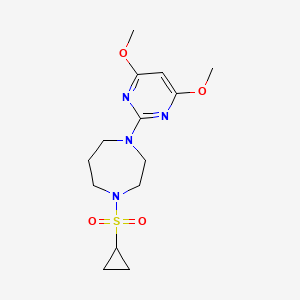
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane (CPDD) is a unique heterocyclic compound that has been extensively studied in the past few decades. CPDD has been found to have a number of interesting biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. It has been used in a variety of scientific research applications and has been found to be a promising candidate for therapeutic applications.
科学的研究の応用
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of thymidylate, a precursor of DNA. This compound has also been found to be a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of gene expression and cell survival. In addition, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is implicated in the development of inflammation and cancer.
作用機序
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane has been found to act as an inhibitor of DHFR, GSK-3, and COX-2 by binding to the active sites of these enzymes and blocking their activity. The binding of this compound to these enzymes is believed to be mediated by hydrogen bonding and van der Waals interactions. Additionally, this compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is implicated in the development of cancer.
Biochemical and Physiological Effects
This compound has been found to have a number of interesting biochemical and physiological effects. It has been found to be a potent inhibitor of DHFR, GSK-3, and COX-2, which are involved in the regulation of gene expression and cell survival. Additionally, this compound has been found to be a potent inhibitor of PARP, which is involved in DNA repair and is implicated in the development of cancer. Furthermore, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is implicated in the development of inflammation and cancer.
実験室実験の利点と制限
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane has a number of advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is a relatively simple compound to synthesize, which makes it relatively easy to use in laboratory experiments. Additionally, this compound has been found to be a potent inhibitor of DHFR, GSK-3, and COX-2, which makes it a useful tool for studying the regulation of gene expression and cell survival. However, this compound has also been found to be a potent inhibitor of PARP, which can lead to increased levels of DNA damage in laboratory experiments.
将来の方向性
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane has a number of potential future directions that could be explored. One potential direction is to further investigate its potential therapeutic applications. Additionally, this compound could be further studied to determine its effects on other enzymes and proteins, such as kinases and transcription factors. Furthermore, this compound could be studied to determine its effects on other biological processes, such as cell signaling and apoptosis. Finally, this compound could be studied to determine its effects on other diseases, such as Alzheimer’s disease and Parkinson’s disease.
合成法
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane can be synthesized by a three-step synthetic route. The first step involves the reaction of 4-methyl-6-methoxy-2-pyrimidine with cyclopropanesulfonyl chloride, followed by the reaction of the product with 1,4-diazepane-1-sulfonyl chloride. The final step involves the deprotection of the 4-methyl-6-methoxy-2-pyrimidine moiety by the use of an acid-catalyzed hydrolysis reaction. The overall yield of this synthesis route is approximately 60%.
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-21-12-10-13(22-2)16-14(15-12)17-6-3-7-18(9-8-17)23(19,20)11-4-5-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJGLVRGMMPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6439109.png)
![5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6439113.png)
![9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine](/img/structure/B6439121.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439125.png)
![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439129.png)
![2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439136.png)
![N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439144.png)
![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B6439165.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439166.png)
![5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6439187.png)
![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)
![2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439202.png)
![4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439207.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6439216.png)